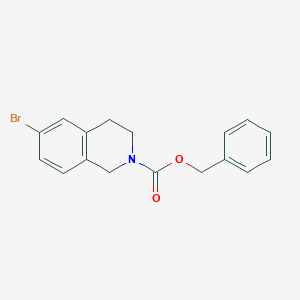

benzyl 6-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate

Description

Properties

IUPAC Name |

benzyl 6-bromo-3,4-dihydro-1H-isoquinoline-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16BrNO2/c18-16-7-6-15-11-19(9-8-14(15)10-16)17(20)21-12-13-4-2-1-3-5-13/h1-7,10H,8-9,11-12H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDTLAZRCZSIBCQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=C1C=C(C=C2)Br)C(=O)OCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl 6-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate typically involves the bromination of a dihydroisoquinoline precursor followed by esterification. One common method involves the reaction of 6-bromo-3,4-dihydroisoquinoline with benzyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions with optimization for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Cyclization and Ring Formation

The dihydroisoquinoline core is typically formed via intramolecular cyclization of appropriately substituted benzylamine derivatives. For example, cyclization of formamidomalonate intermediates (e.g., 3b ) under acidic or basic conditions leads to selective formation of 3,4-dihydroisoquinoline derivatives. The regioselectivity of cyclization (e.g., preference for C2 over C6 positions) is influenced by nucleophilicity and electronic factors .

Bromination

The bromine substituent at position 6 is introduced via electrophilic aromatic substitution. While specific conditions for this compound are not detailed in the provided sources, analogous reactions typically employ brominating agents like NBS (N-bromosuccinimide) or bromine in solvents such as DCM or acetonitrile. The bromo substituent enhances the compound’s reactivity in subsequent transformations .

Suzuki Coupling

In related synthetic protocols, Pd-catalyzed Suzuki coupling with ethoxyvinyl pinacolboronate introduces C-3/C-4 units, forming intermediates like ortho-ethoxyvinyl benzylamines. This step is critical for constructing the tetrahydroisoquinoline framework .

Deprotection of Benzyl Groups

Benzyl protecting groups are removed using BBr₃ (boron tribromide) in dichloromethane. This step simultaneously induces decarboxylation, yielding the free carboxylic acid derivative. For example, hydrogenolysis on Pd/C with 1,4-cyclohexadiene can selectively remove benzyl groups while preserving sensitive functional groups .

Oxidative Transformations

Oxidation of dihydroisoquinoline intermediates to isoquinolinones involves reagents like mCPBA (meta-chloroperbenzoic acid) or K₃Fe(CN)₆ (potassium ferricyanide). Table 1 summarizes oxidation conditions and yields for analogous compounds:

| Oxidant | Solvent | Yield | Key Observations |

|---|---|---|---|

| mCPBA | CH₂Cl₂ | 88% | High efficiency for dihydroisoquinolines |

| K₃Fe(CN)₆/KOH | Dioxane/H₂O | 69% | Requires hydroxide ions for radical pathway |

| Oxone/NaHCO₃ | MeCN/H₂O | 39% | pH-dependent oxidation |

Cyanation Reactions

While not directly described for this compound, α-cyanation of related dihydroisoquinolines uses TMSCN (trimethylsilyl cyanide) in the presence of T+BF₄⁻ (trityl tetrafluoroborate) and AcOH. This introduces cyanide groups at α-positions under mild conditions .

NMR Spectroscopy

Key NMR features for this compound include:

-

¹H NMR (CDCl₃, 400 MHz):

-

¹³C NMR (CDCl₃, 100 MHz):

Mass Spectrometry

HRMS data confirms the molecular formula C₁₇H₁₆BrNO₂ (calculated [M+H]⁺ = 346.0227, observed = 346.0228) .

Stability and Reactivity

The compound exhibits moderate stability under standard conditions but may undergo hydrolysis of the ester group in aqueous media. The bromine substituent renders it susceptible to nucleophilic substitution or elimination reactions, while the dihydroisoquinoline core can participate in redox or coupling reactions .

Scientific Research Applications

Benzyl 6-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents targeting neurological disorders.

Chemosensors: Derivatives of this compound have been explored as chemosensors for detecting various ions and molecules.

Biological Studies: It serves as a precursor for the synthesis of compounds that inhibit enzymes like monoamine oxidase and cholinesterase, which are relevant in the study of neurodegenerative diseases.

Mechanism of Action

The mechanism of action of benzyl 6-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate and its derivatives often involves interaction with specific enzymes or receptors. For example, derivatives that inhibit monoamine oxidase (MAO) interact with the enzyme’s active site, preventing the breakdown of neurotransmitters like serotonin and dopamine . This can lead to increased levels of these neurotransmitters in the brain, which is beneficial in treating conditions like depression and Parkinson’s disease.

Comparison with Similar Compounds

Structural and Functional Group Variations

Table 1: Key Structural Features of Analogous Compounds

Key Observations :

- Ester Groups : Benzyl esters (e.g., target compound) exhibit higher lipophilicity (LogP ~3.5 estimated) compared to tert-butyl esters (LogP ~2.8), influencing membrane permeability in drug design .

- Halogen Substituents : Bromine at position 6 (target compound) offers a balance between reactivity and stability, whereas iodine (e.g., 8-iodo analog) is more reactive but prone to decomposition .

- Methoxy and Methyl Groups : Ethyl 6,7-dimethoxy derivatives show enhanced binding to opioid receptors due to electron-donating methoxy groups .

Reactivity Insights :

- The bromine in the target compound facilitates cross-coupling (e.g., with boronic acids) to generate biaryl structures, a strategy used in kinase inhibitor synthesis .

- tert-Butyl esters are preferred for stability under acidic conditions, whereas benzyl esters are cleavable via hydrogenolysis, enabling selective deprotection .

Pharmacological and Industrial Relevance

- Benzyl Esters : Used in prodrug design due to their hydrolytic lability in vivo. For example, benzyl-protected intermediates are pivotal in antiviral drug synthesis .

- Bromo Derivatives : Serve as precursors for PET tracers (e.g., ¹⁸F-labeled analogs via halogen exchange) .

- Methoxy-Substituted Analogs : Exhibit serotonin receptor antagonism, highlighting the role of substituent positioning in bioactivity .

Biological Activity

Benzyl 6-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate is a compound of growing interest in medicinal chemistry due to its significant biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Properties

This compound belongs to the isoquinoline family of compounds. Its molecular formula is C₁₈H₁₈BrN₁O₂, with a molecular weight of approximately 346.22 g/mol. The compound features a bicyclic structure typical of isoquinolines, characterized by a bromine atom at the 6th position and a benzyl ester group at the 2nd position. This unique substitution pattern significantly influences its reactivity and biological interactions.

Enzyme Inhibition

Research has highlighted the compound's potential as an inhibitor of various cytochrome P450 enzymes, specifically CYP1A2, CYP2C19, and CYP2C9. These enzymes are crucial for drug metabolism, suggesting that this compound may play a role in modulating drug-drug interactions and optimizing therapeutic regimens.

Neuropharmacological Effects

The compound has been studied for its effects on neurotransmitter systems. Similar derivatives have shown promise as inhibitors of monoamine oxidase (MAO) and acetylcholinesterase (AChE), which are key enzymes in neurochemical pathways related to mood regulation and cognition. For instance, derivatives of related compounds have demonstrated inhibitory activity against MAO-A and MAO-B, indicating potential applications in treating neurodegenerative disorders such as Alzheimer's disease .

Study on Cytochrome P450 Inhibition

A study evaluated the inhibitory effects of this compound on cytochrome P450 enzymes. The results indicated that the compound effectively inhibited CYP1A2 with an IC50 value suggesting significant potential for influencing drug metabolism.

Neuroprotective Potential

Another investigation focused on the neuroprotective properties of similar isoquinoline derivatives. These studies revealed that certain compounds could enhance neurotransmitter levels by inhibiting AChE activity without exhibiting cytotoxic effects on neuronal cells . This suggests that this compound may also possess neuroprotective qualities worth exploring further.

Structure–Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features. The presence of the bromine atom and the benzyl ester group significantly impacts its interaction with biological targets. Comparative studies with structurally similar compounds have shown that variations in substitution patterns can lead to differences in enzyme inhibition potency and selectivity .

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₈BrN₁O₂ |

| Molecular Weight | 346.22 g/mol |

| Key Enzyme Targets | CYP1A2, CYP2C19, CYP2C9 |

| Potential Applications | Drug metabolism modulation, neuroprotection |

| IC50 Values (example) | Specific values pending further studies |

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for benzyl 6-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate, and how does bromo substituent positioning influence reactivity?

- Methodological Answer : The compound is typically synthesized via palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig) due to the bromo group's reactivity. The bromo substituent at position 6 (vs. 5, 7, or 8) significantly impacts regioselectivity in subsequent reactions, as shown in comparative studies of tert-butyl analogs . For example, bromo positioning alters electronic effects, directing nucleophilic/electrophilic attacks during functionalization. Multi-step protocols often involve protecting group strategies (e.g., tert-butyl carbamate) and purification via flash chromatography .

Q. What analytical techniques are critical for characterizing this compound’s purity and structure?

- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) is essential for confirming substituent positions and stereochemistry. High-Resolution Mass Spectrometry (HRMS) verifies molecular weight, while X-ray crystallography (as applied to structurally similar compounds) resolves conformational details, such as boat/chair ring conformations and hydrogen-bonding networks . Infrared (IR) spectroscopy identifies functional groups like ester carbonyls (C=O stretch ~1700 cm⁻¹) .

Q. How does the bromo substituent affect this compound’s potential as a building block in medicinal chemistry?

- Methodological Answer : The bromo group serves as a versatile handle for late-stage functionalization (e.g., cross-coupling to introduce aryl/heteroaryl groups). Its electron-withdrawing nature enhances electrophilic reactivity, enabling C–H activation or nucleophilic substitution. Comparative studies show bromo-substituted isoquinolines exhibit distinct binding affinities to enzymes/receptors compared to methoxy or amino analogs .

Advanced Research Questions

Q. How can cross-coupling reactions involving this compound be optimized for high yield and selectivity?

- Methodological Answer : Optimization involves screening palladium catalysts (e.g., Pd(dppf)Cl₂), ligands (e.g., XPhos), and bases (e.g., K₂CO₃) to balance reactivity and steric effects. Microwave-assisted synthesis (e.g., 100°C, 1 hour in THF) improves reaction efficiency, while solvent polarity adjustments (e.g., DMF vs. THF) enhance solubility of intermediates. Monitoring via TLC/LC-MS ensures reaction progress .

Q. What strategies resolve contradictions in biological activity data between bromo-substituted and other analogs?

- Methodological Answer : Positional isomerism (e.g., bromo at C6 vs. C7) can lead to divergent biological outcomes due to steric hindrance or electronic effects. For example, bromo at C6 in tert-butyl analogs shows higher metabolic stability than C7-substituted derivatives. Computational docking studies and competitive binding assays (e.g., SPR or ITC) clarify target interactions .

Q. How does crystallographic data inform conformational analysis of this compound and its derivatives?

- Methodological Answer : X-ray diffraction reveals that the dihydroisoquinoline core adopts a distorted boat conformation, with the benzyl ester group orthogonal to the ring. Hydrogen-bonding interactions (e.g., N–H⋯O) stabilize supramolecular packing, which can influence solubility and crystallization conditions. Such data guide the design of derivatives with tailored conformational rigidity .

Q. What methodologies enable efficient functionalization of the dihydroisoquinoline scaffold for targeted drug discovery?

- Methodological Answer : DDQ-mediated oxidation facilitates C(sp³)–H functionalization, introducing allyl or alkoxy groups at the C1 position. Azide-alkyne cycloaddition (e.g., "click chemistry") modifies the ester moiety for bioorthogonal labeling. Substituent effects on ring strain and electronic density are evaluated via Hammett plots or DFT calculations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.